molecular formula C13H9BrF2OZn B14884806 4-(4'-FluorobenZyloxy)-3-fluorophenylZinc bromide

4-(4'-FluorobenZyloxy)-3-fluorophenylZinc bromide

Cat. No.: B14884806
M. Wt: 364.5 g/mol
InChI Key: FFADNUWZMZIJGP-UHFFFAOYSA-M
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Description

4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(4’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution of the organozinc compound in THF .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product. The compound is then packaged in appropriate containers to maintain its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.

    Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is commonly used as a solvent due to its ability to stabilize the organozinc compound.

    Reaction conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.

Major Products Formed

The major products formed from reactions involving 4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide involves its role as a nucleophile in chemical reactions. The organozinc compound donates its electron-rich zinc-carbon bond to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to construct complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

    4-(4’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide: Another organometallic compound with similar reactivity but different metal center.

    4-Fluorobenzylmagnesium chloride: A related Grignard reagent used in similar types of reactions.

Uniqueness

4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide is unique due to its specific reactivity profile and the presence of both fluorine and benzyloxy substituents, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in certain synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-[(4-fluorophenyl)methoxy]benzene-5-ide

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

FFADNUWZMZIJGP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)F)OCC2=CC=C(C=C2)F.[Zn+]Br

Origin of Product

United States

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